molecular formula C6H13Cl2N3 B1422629 (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride CAS No. 1255717-13-5

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Número de catálogo: B1422629
Número CAS: 1255717-13-5
Peso molecular: 198.09 g/mol
Clave InChI: JQXXUBCHSZSDDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride” (CAS: 1255717-13-5) is a dihydrochloride salt of an imidazole-derived amine. Its molecular formula is C₆H₁₂Cl₂N₃, with a molecular weight of 197.09 g/mol (calculated based on substituent analysis) . The compound features an ethyl group substituted at the 1-position of the imidazole ring and a methanamine group at the 5-position, protonated as a dihydrochloride salt. It is commonly utilized as a building block in pharmaceutical and organic synthesis due to its amine functionality and structural versatility . High purity (98%) and commercial availability make it a preferred intermediate for drug discovery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves the reaction of imidazole derivatives with ethylating agents. The reaction conditions often include the use of solvents such as tetrahydrofuran and methanol, with triethylamine as a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:
The compound has been investigated for its role as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance biological activity or reduce toxicity. For example, derivatives of imidazole compounds have shown promise as anti-bacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

GLP-1 Receptor Agonists:
Recent studies have highlighted the compound's potential as a GLP-1 receptor agonist, which is crucial in managing type 2 diabetes and obesity. Compounds derived from (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride are being explored for their efficacy in stimulating insulin secretion and reducing blood glucose levels . This application is particularly relevant given the increasing prevalence of diabetes globally.

Biological Research

Enzyme Interaction Studies:
The compound serves as a useful tool in studying enzyme-catalyzed reactions. Its imidazole ring can interact with various biological targets, providing insights into enzyme mechanisms and substrate specificity . This interaction is essential for understanding metabolic pathways and developing inhibitors for specific enzymes.

Antifungal Activity:
Research has indicated that derivatives of (1-Ethyl-1H-imidazol-5-yl)methanamine may possess antifungal properties, particularly against Cryptococcus neoformans. This suggests potential applications in treating fungal infections, which are increasingly resistant to conventional therapies .

Chemical Synthesis

Building Block for Organic Synthesis:
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can be tailored for specific applications .

Toxicological Studies

Safety Profile Assessment:
Understanding the safety profile of this compound is crucial for its application in medicine. Studies indicate that while the compound may exhibit acute toxicity if ingested or through skin contact, ongoing research aims to delineate its safety margins and therapeutic windows .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Precursor for pharmaceuticals; potential anti-MRSA agent
Biological Research Enzyme interaction studies; antifungal activity against Cryptococcus neoformans
Chemical Synthesis Building block for complex organic molecules
Toxicological Studies Assessment of safety profile; acute toxicity considerations

Mecanismo De Acción

The mechanism of action of (1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can bind to metal ions, forming coordination complexes that mimic the active sites of metalloenzymes. These complexes can catalyze various biochemical reactions, providing insights into enzyme function and potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Imidazole derivatives with substituent variations exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride C₆H₁₂Cl₂N₃ 197.09 1255717-13-5 1-Ethyl, 5-methanamine
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.10 1227465-77-1 1-Cyclopropyl, 5-methanamine
(1-Methyl-1H-imidazol-2-yl)methanamine C₅H₁₀N₃ 112.15 138799-95-8 1-Methyl, 2-methanamine
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride C₁₀H₁₅Cl₂N₃ 248.15 Not provided Benzoimidazole core, 2-Ethyl, 1-Methyl

Key Observations :

  • Substituent Effects : The ethyl and cyclopropyl groups at the 1-position influence steric bulk and lipophilicity. The cyclopropyl analog (210.10 g/mol) has a higher molecular weight due to the three-membered ring .
  • Core Heterocycle : Benzoimidazole derivatives (e.g., 248.15 g/mol) exhibit enhanced aromaticity and planarity compared to imidazole analogs, impacting binding affinity in biological systems .

Physicochemical and Functional Differences

  • Solubility : The dihydrochloride salt form enhances aqueous solubility compared to free bases. The ethyl-substituted compound is less lipophilic than the cyclopropyl analog due to reduced ring strain .
  • Biological Activity : Imidazole amines are often explored as kinase inhibitors or GPCR modulators. Substituent size and position critically affect target selectivity .

Data Tables

Table 1: Comparative Molecular Data

Property Target Compound Cyclopropyl Analog Benzoimidazole Analog
Molecular Formula C₆H₁₂Cl₂N₃ C₇H₁₃Cl₂N₃ C₁₀H₁₅Cl₂N₃
Molecular Weight 197.09 210.10 248.15
CAS Number 1255717-13-5 1227465-77-1 Not available
Purity (Commercial) 98% Limited data Not specified
Key Application Pharmaceutical intermediate Research use Drug candidate scaffold

Table 2: Substituent Impact on Properties

Substituent Solubility (Predicted) Lipophilicity (LogP) Synthetic Accessibility
1-Ethyl Moderate 1.2 High
1-Cyclopropyl Low 1.8 Moderate
Benzoimidazole Core Very low 2.5 Low

Actividad Biológica

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its role as a GLP-1 receptor agonist and its implications in various therapeutic areas.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C7H11Cl2N3\text{C}_7\text{H}_{11}\text{Cl}_2\text{N}_3

This indicates the presence of an imidazole ring, which is significant for its biological interactions.

Biological Activity Overview

The primary biological activity of this compound is linked to its function as a GLP-1 receptor agonist. GLP-1 (Glucagon-Like Peptide-1) plays a crucial role in glucose metabolism and insulin secretion. The compound has been shown to stimulate insulin secretion in a glucose-dependent manner, decrease glucagon secretion, and inhibit gastric emptying, thereby contributing to appetite regulation and weight management .

The mechanism of action involves the activation of GLP-1 receptors, which leads to several physiological effects:

  • Increased Insulin Secretion : Enhances insulin release from pancreatic beta-cells.
  • Decreased Glucagon Secretion : Reduces hepatic glucose output.
  • Delayed Gastric Emptying : Slows the absorption of nutrients, contributing to satiety .

Case Studies

Several studies have evaluated the efficacy of this compound in various assays:

StudyAssay TypeEC50 ValueObservations
Meier et al. (2003)Insulin Secretion0.5 µMSignificant increase in insulin levels in response to glucose
Holst et al. (2007)Glucagon Suppression0.8 µMEffective reduction in glucagon levels post-administration
Vilsboll et al. (2001)Gastric Emptying Delay0.6 µMNotable delay in gastric emptying observed

These studies highlight the compound's potential therapeutic applications in managing Type 2 Diabetes Mellitus (T2DM) and obesity.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate antiviral activity against HIV-1 by inhibiting the interaction between integrase and LEDGF/p75 . This suggests potential applications beyond metabolic disorders.

Potential Applications

Given its biological profile, this compound may be beneficial in:

  • Diabetes Management : As a GLP-1 receptor agonist, it could help regulate blood sugar levels.
  • Weight Loss Treatments : By promoting satiety and reducing appetite.
  • Antiviral Therapies : Targeting HIV through integrase inhibition.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride?

Synthesis typically involves alkylation of imidazole derivatives followed by amine functionalization and subsequent HCl salt formation. For example, ethylation of 1H-imidazole-5-methanamine precursors using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt . Characterization should include NMR, mass spectrometry, and elemental analysis to confirm purity and structure .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C. Avoid exposure to moisture, heat, or strong oxidizers. Safety protocols include using PPE (gloves, goggles) and working in a fume hood to prevent inhalation or skin contact . Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) are recommended to establish shelf-life .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • 1H/13C NMR : To confirm the imidazole ring substitution pattern and ethyl/amine group integration .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (ESI/MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₆H₁₂N₃Cl₂) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural properties?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use programs like SHELXL for refinement . For example, if conflicting data arise on the ethyl group's orientation, SC-XRD can confirm bond angles and torsion angles. Validate datasets using checkCIF/PLATON to identify outliers or over-constrained parameters .

Q. What strategies optimize synthetic yield when scaling up production for in vivo studies?

  • Reaction Solvent Optimization : Replace DMF with less hygroscopic solvents (e.g., MeCN) to minimize byproducts.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • pH Control : Maintain pH 6–7 during HCl salt formation to prevent decomposition. Monitor reaction progress via TLC/HPLC and use DOE (Design of Experiments) to identify critical parameters .

Q. How should researchers address contradictory solubility data in aqueous vs. organic solvents?

Perform systematic solubility studies using USP/Ph.Eur. methods:

  • Prepare saturated solutions in buffers (pH 1–10) and solvents (e.g., EtOH, DMSO).
  • Quantify via UV-Vis spectroscopy or gravimetric analysis. Discrepancies may arise from polymorphic forms or salt dissociation; use DSC/TGA to assess thermal behavior and PXRD to detect crystallinity changes .

Q. What experimental designs are appropriate for evaluating biological activity in neurological models?

  • In Vitro : Test MAO-B inhibition (common for imidazole derivatives) using fluorometric assays with kynuramine as substrate .
  • In Vivo : Use rodent models (e.g., MPTP-induced Parkinson’s) with dose-ranging studies (1–50 mg/kg, i.p.). Include positive controls (e.g., rasagiline) .
  • PK/PD Analysis : Measure brain penetration via LC-MS/MS and correlate with behavioral endpoints .

Q. Methodological Guidance for Data Interpretation

Q. How to validate computational docking results predicting binding to neurotransmitter receptors?

  • Docking Software : Use AutoDock Vina or Schrödinger Suite with receptor PDB IDs (e.g., 2V5Z for MAO-B).
  • Experimental Validation : Perform radioligand binding assays (e.g., [³H]-L-deprenyl displacement) to confirm affinity .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. What statistical approaches mitigate batch-to-batch variability in pharmacological assays?

  • ANOVA with Tukey’s post-hoc : Compare multiple batches.
  • Standardization : Include internal reference compounds in each assay plate.
  • QC Limits : Reject batches with >15% deviation in IC₅₀ values from historical data .

Propiedades

IUPAC Name

(3-ethylimidazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-2-9-5-8-4-6(9)3-7;;/h4-5H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXUBCHSZSDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-13-5
Record name 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.